4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Lipophilicity Drug-likeness Quinoline esters

4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (CAS 355825-26-2, molecular formula C₂₃H₁₅BrClNO₂, MW 452.74 g/mol) is a synthetic quinoline-4-carboxylate ester. The compound is supplied by Sigma-Aldrich as part of its AldrichCPR collection, a portfolio of rare and unique chemicals intended for early discovery research.

Molecular Formula C23H15BrClNO2
Molecular Weight 452.7 g/mol
Cat. No. B12054018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
Molecular FormulaC23H15BrClNO2
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H15BrClNO2/c1-14-2-11-21-19(12-14)20(23(27)28-18-9-5-16(24)6-10-18)13-22(26-21)15-3-7-17(25)8-4-15/h2-13H,1H3
InChIKeyKAXAEAFYYDTUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate Procurement Guide: Compound Identity and Core Characteristics


4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (CAS 355825-26-2, molecular formula C₂₃H₁₅BrClNO₂, MW 452.74 g/mol) is a synthetic quinoline-4-carboxylate ester . The compound is supplied by Sigma-Aldrich as part of its AldrichCPR collection, a portfolio of rare and unique chemicals intended for early discovery research . Its structural architecture—a 4-bromophenyl ester, a 4-chlorophenyl substituent at the quinoline 2-position, and a methyl group at the 6-position—creates a distinctive halogenated polyaryl scaffold that distinguishes it from simpler quinoline-4-carboxylates. Notably, Sigma-Aldrich does not collect analytical data for AldrichCPR products, meaning procurement decisions must rely on structural differentiation rather than vendor-supplied characterization .

Why Generic Substitution Fails: Structural Determinants of Differential Performance for 4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate


Generic substitution within the quinoline-4-carboxylate ester class is unreliable because even minor structural changes—such as altering the ester leaving group, relocating halogen substituents, or removing the 6-methyl group—can profoundly shift lipophilicity, metabolic stability, and target-binding profiles . For example, replacing the 4-bromophenyl ester with a methyl ester reduces the molecular weight by ~141 Da and eliminates the bromine atom that serves as a versatile synthetic handle for cross-coupling diversification . Similarly, swapping the 4-chlorophenyl at C2 for a phenyl or 4-bromophenyl group alters the electronic character of the quinoline core, potentially diminishing interactions with hydrophobic binding pockets in target proteins . The quantitative evidence below demonstrates that 4-bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate occupies a unique parametric space that cannot be replicated by readily available analogs, justifying its selection over seemingly interchangeable compounds.

Quantitative Evidence Guide: 4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate vs. Closest Analogs


Lipophilicity Advantage: cLogP Comparison of 4-Bromophenyl Ester vs. Methyl Ester and Free Acid

The 4-bromophenyl ester exhibits significantly higher calculated lipophilicity (cLogP ≈ 6.2) compared to both the methyl ester (cLogP ≈ 4.5) and the free carboxylic acid (cLogP ≈ 3.8) . This increase of approximately 1.7 log units over the methyl ester and 2.4 log units over the acid translates into roughly 50-fold and 250-fold higher octanol-water partition coefficients, respectively . Such heightened lipophilicity is critical for penetrating lipid-rich biological barriers and for engaging hydrophobic subpockets in target proteins, a property that simpler ester or acid analogs cannot match without additional structural modifications .

Lipophilicity Drug-likeness Quinoline esters

Unique Orthogonal Reactivity: Bromine as a Selective Cross-Coupling Handle vs. Chlorine-Only Analogs

The simultaneous presence of bromine (on the phenyl ester) and chlorine (on the C2-phenyl ring) provides orthogonal reactivity that is absent in analogs containing only chlorine or only bromine . Under standard Suzuki-Miyaura conditions [Pd(PPh₃)₄, K₂CO₃, 80°C], aryl bromides undergo oxidative addition approximately 100–1000 times faster than aryl chlorides . This difference enables selective, sequential diversification: the bromophenyl ester can be functionalized first without perturbing the 4-chlorophenyl moiety, a strategic advantage for parallel library synthesis . Analogs such as methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (CAS 351332-59-7) or 4-chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355433-73-7) lack this orthogonal halogen pairing, limiting sequential derivatization options .

Cross-coupling Suzuki-Miyaura Orthogonal derivatization

Molecular Weight and Steric Bulk Differentiation vs. Simple Quinoline-4-carboxylate Esters

With a molecular weight of 452.74 g/mol, 4-bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is substantially larger than the methyl ester analog (311.8 g/mol) or the free acid (297.7 g/mol) . This additional mass and steric bulk arise from the 4-bromophenyl ester group (≈141 Da) and the 4-chlorophenyl group at C2, creating a more three-dimensional shape that can fill hydrophobic pockets inaccessible to smaller esters . In target-based screens, the increased van der Waals surface area may enhance binding enthalpy through more extensive hydrophobic contacts, a feature that cannot be replicated by methyl, ethyl, or unsubstituted phenyl ester derivatives .

Molecular weight Steric parameter Quinoline SAR

Ester Lability and Potential Pro-drug Character: Comparison of Hydrolytic Stability Among Quinoline-4-carboxylate Esters

The 4-bromophenyl ester is expected to exhibit intermediate hydrolytic stability: more labile than a methyl ester but more stable than a 4-nitrophenyl ester . The electron-withdrawing bromine substituent on the phenyl ring activates the ester toward nucleophilic attack, facilitating enzymatic or chemical hydrolysis in biological media . This activation is quantified by the Hammett σₚ constant for bromine (σₚ = 0.23), which is lower than that of nitro (σₚ = 0.78) but higher than that of hydrogen (σₚ = 0.00), placing the compound's leaving-group ability in a tunable middle range that is often desirable for pro-drug applications .

Ester hydrolysis Pro-drug design Stability

Halogen-Bonding Potential: Bromine vs. Chlorine as a Supramolecular Synthon

The 4-bromophenyl substituent provides stronger halogen-bonding capability compared to the 4-chlorophenyl group . The σ-hole on bromine is deeper than that on chlorine, leading to more favorable interactions with Lewis bases such as backbone carbonyls in protein targets . Quantitative crystallographic surveys indicate that bromine forms halogen bonds with interaction energies typically 2–5 kJ/mol stronger than analogous chlorine contacts . This property is absent in non-halogenated analogs (e.g., phenyl ester) and reduced in chlorine-only analogs, making the bromine substituent a valuable tool for structure-guided design .

Halogen bonding Crystal engineering Lead optimization

Best-Fit Research and Industrial Application Scenarios for 4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate


Parallel Library Synthesis via Orthogonal Cross-Coupling

The orthogonal Br/Cl pairing enables sequential Suzuki-Miyaura diversifications, allowing medicinal chemistry teams to generate compound libraries with two independent points of structural variation from a single intermediate . The 4-bromophenyl ester reacts preferentially under mild Pd-catalyzed conditions, leaving the 4-chlorophenyl ring intact for subsequent functionalization under more forcing conditions, streamlining SAR exploration of the quinoline scaffold .

CNS-Targeted Probe Development

The high cLogP (≈6.2) positions 4-bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate as a more lipophilic alternative to typical quinoline-4-carboxylate esters, potentially enhancing passive diffusion across the blood-brain barrier . This makes the compound a suitable scaffold for neuropharmacology probe development where brain penetration is required .

Controlled-Release Pro-Drug Design

The intermediate hydrolytic lability of the 4-bromophenyl ester (Hammett σₚ = 0.23) provides a tunable release profile distinct from the excessively stable methyl ester or the rapidly cleaved nitrophenyl ester . Researchers designing esterase-activated pro-drugs can leverage this property to achieve sustained release kinetics without additional formulation engineering .

Halogen-Bond-Driven Structure-Based Lead Optimization

The bromine atom on the phenyl ester acts as a superior halogen-bond donor compared to chlorine, with interaction energies typically 2–5 kJ/mol higher . In computational and crystallographic lead-optimization programs, this property can be exploited to enhance target-ligand complementarity and selectivity, providing a molecular recognition advantage not available from chloro- or unsubstituted analogs .

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